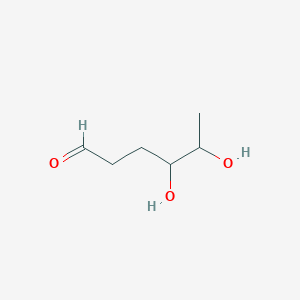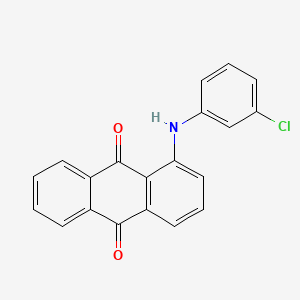
5'-Chloro-5'-deoxyguanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Chloro-5’-deoxyguanosine is a modified nucleoside derived from guanosine It is characterized by the substitution of a chlorine atom at the 5’ position of the deoxyribose sugar, replacing the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chloro-5’-deoxyguanosine typically involves the chlorination of guanosine. One common method involves dissolving guanosine in hexamethylphosphoric triamide, followed by the addition of thionyl chloride. The reaction mixture is stirred at ambient temperature, then diluted with water and chromatographed on Dowex 50 W (H+) to isolate the product .
Industrial Production Methods
While specific industrial production methods for 5’-Chloro-5’-deoxyguanosine are not extensively documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated chromatographic systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
5’-Chloro-5’-deoxyguanosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include various 5’-substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific redox conditions applied.
科学的研究の応用
5’-Chloro-5’-deoxyguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies of nucleoside metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of 5’-Chloro-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The chlorine substitution at the 5’ position alters the compound’s interaction with enzymes involved in nucleoside metabolism, potentially inhibiting their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
Deoxyguanosine: Lacks the chlorine substitution and is a natural nucleoside found in DNA.
5’-Chloro-5’-deoxyadenosine: Similar structure but with adenine as the base instead of guanine.
Uniqueness
5’-Chloro-5’-deoxyguanosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
21017-09-4 |
|---|---|
分子式 |
C10H12ClN5O4 |
分子量 |
301.69 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
YBIZLKQGKRXLAZ-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)

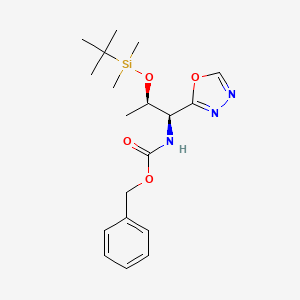


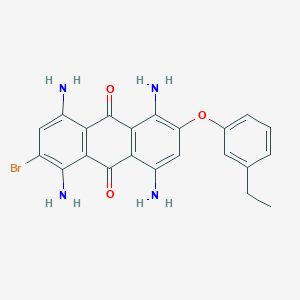
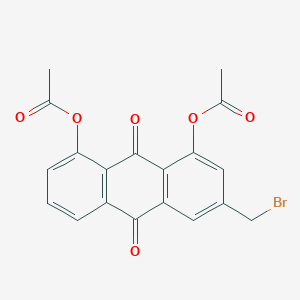
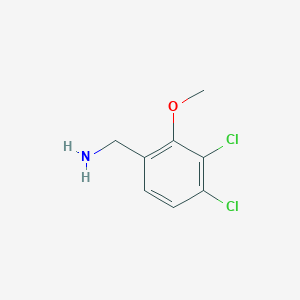
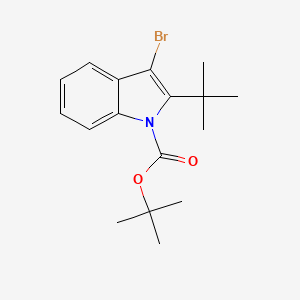
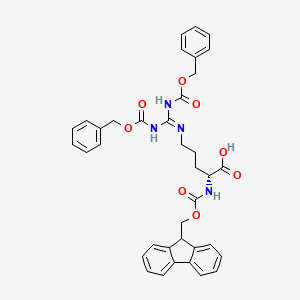
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
